molecular formula C10H11Cl2NO2 B8178465 (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid

Cat. No. B8178465
M. Wt: 248.10 g/mol
InChI Key: VSJIELYJPAYOJA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2,4-dichlorobenzaldehyde, ethyl acetoacetate, ammonium acetate, sodium borohydride, hydrochloric acid, sodium hydroxide, L-aspartic acid

Reaction
Step 1: Synthesis of ethyl 2,4-dichlorophenylacetoacetate by reacting 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate as a catalyst., Step 2: Reduction of ethyl 2,4-dichlorophenylacetoacetate to ethyl (S)-2,4-dichlorophenylhydroxybutyrate using sodium borohydride as a reducing agent., Step 3: Hydrolysis of ethyl (S)-2,4-dichlorophenylhydroxybutyrate to (S)-2,4-dichlorophenylhydroxybutyric acid using hydrochloric acid., Step 4: Conversion of (S)-2,4-dichlorophenylhydroxybutyric acid to (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid by reacting with sodium hydroxide and L-aspartic acid.

properties

IUPAC Name

(2S)-2-amino-4-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJIELYJPAYOJA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid

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